molecular formula C19H20N4O3S B2948106 N-(3,5-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide CAS No. 1251614-69-3

N-(3,5-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide

Cat. No.: B2948106
CAS No.: 1251614-69-3
M. Wt: 384.45
InChI Key: WRXHJEKRNOPHTD-UHFFFAOYSA-N
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Description

The compound N-(3,5-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide features a pyridazino-thiazine heterocyclic core with a 3,5-dioxo moiety, a prop-2-en-1-yl (allyl) substituent at position 4, and an acetamide group linked to a 3,5-dimethylphenyl ring. Its synthesis and characterization likely involve advanced techniques such as X-ray crystallography (e.g., SHELX-based refinement ) and NMR spectroscopy .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(3,5-dioxo-4-prop-2-enylpyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-4-5-22-17(25)11-27-15-9-20-23(19(26)18(15)22)10-16(24)21-14-7-12(2)6-13(3)8-14/h4,6-9H,1,5,10-11H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXHJEKRNOPHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazino[4,5-b][1,4]thiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Prop-2-en-1-yl Group: This is achieved through alkylation reactions using suitable alkylating agents.

    Attachment of the N-(3,5-dimethylphenyl) Group: This step involves the use of coupling reactions, such as Suzuki or Heck coupling, to introduce the aromatic group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide involves interaction with specific molecular targets and pathways. It may act by:

    Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A critical comparison with three related compounds highlights the role of substituents on physicochemical and biological properties:

Compound Name R1 (Core Substituent) R2 (Aryl Group) Key Structural Features References
Target Compound Prop-2-en-1-yl 3,5-dimethylphenyl Allyl group (potential reactivity), electron-donating methyl groups on aryl ring
2-(4-Cyclopropyl-3,5-dioxo-...-N-(2,4-difluorophenyl)acetamide () Cyclopropyl 2,4-difluorophenyl Fluorine atoms (electronegative), cyclopropyl (steric constraint)
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () Trichloroethyl Phenyl Chlorine substituents (lipophilicity), thiadiazole-triazine core
Key Observations:

The 3,5-dimethylphenyl group provides electron-donating methyl substituents, contrasting with the electron-withdrawing fluorine atoms in the 2,4-difluorophenyl analogue (). This difference may influence binding affinity to hydrophobic pockets or enzymatic active sites.

The trichloroethyl group in ’s compound enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Spectroscopic and Crystallographic Comparisons

  • NMR Analysis :
    demonstrates that substituent changes in heterocyclic compounds alter proton chemical shifts in specific regions (e.g., regions A and B in Figure 6 of ). For the target compound, the allyl group’s electron-rich nature may deshield nearby protons, leading to distinct NMR profiles compared to cyclopropyl or chlorine-containing analogues .
  • X-ray Diffraction : The trichloroethyl compound in was characterized via X-ray crystallography, revealing precise bond lengths and angles critical for understanding molecular interactions. Similar analyses for the target compound could elucidate how allyl and dimethylphenyl groups influence its three-dimensional conformation .

Biological Activity

N-(3,5-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazine core integrated with a pyridazine moiety and a dimethylphenyl substituent. The presence of multiple functional groups contributes to its diverse biological activities.

Structural Formula

C17H18N4O3S\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors influencing cellular signaling pathways.

The interactions are likely facilitated through hydrogen bonding and hydrophobic interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests demonstrated efficacy against various bacterial strains including:

Bacterial Strain Activity
Methicillin-resistant Staphylococcus aureusSignificant inhibition observed
Candida aurisGreater activity than fluconazole

The compound exhibited broad-spectrum antimicrobial properties, making it a candidate for further development in combating resistant pathogens .

Anticancer Properties

Research indicates that this compound shows promising anticancer activity. Specific findings include:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity.
Cell Line IC50 (µM)
A-431 (epidermoid carcinoma)1.98 ± 1.22
Jurkat (T-cell leukemia)1.61 ± 1.92

These results suggest that the compound may induce apoptosis through modulation of Bcl-2 pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has been studied for potential anti-inflammatory effects. It appears to modulate inflammatory cytokines and may serve as a therapeutic agent in conditions characterized by chronic inflammation.

Study 1: Antimicrobial Evaluation

A study conducted on thiazole derivatives including the target compound showed significant activity against both Gram-positive and Gram-negative bacteria. The derivatives were tested for Minimum Inhibitory Concentration (MIC) values and demonstrated effectiveness against drug-resistant strains .

Study 2: Anticancer Activity Assessment

In vitro assays on various cancer cell lines revealed that the compound could inhibit cell proliferation effectively. Molecular docking studies indicated strong binding affinities to key proteins involved in cancer progression .

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